

# Application Note: JP-153 for 3D Spheroid Sprouting Assays

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## Compound of Interest

Compound Name: JP-153

Cat. No.: B11934191

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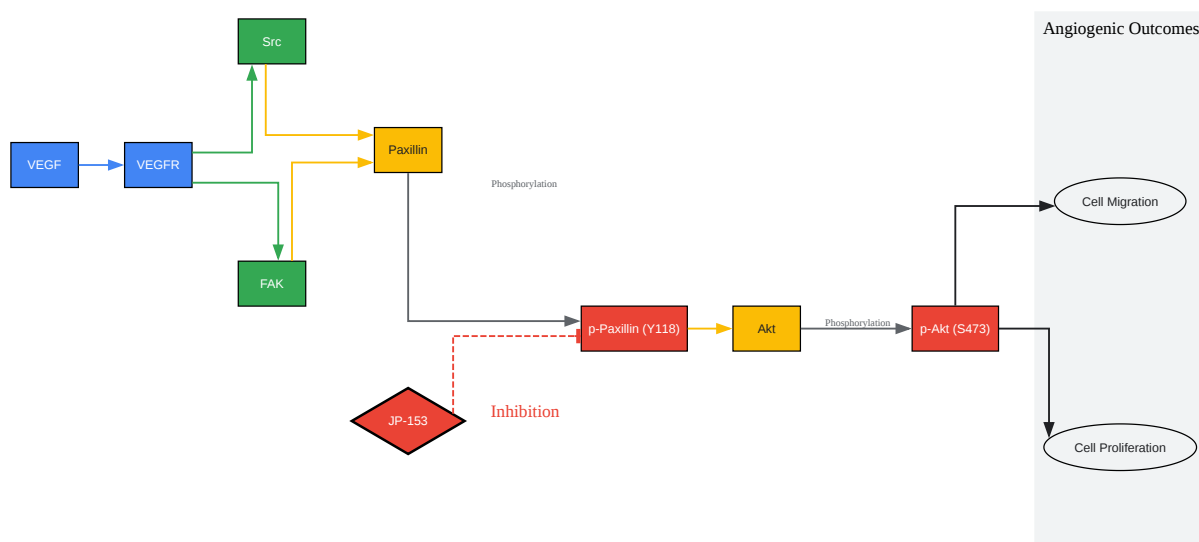
## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The in vitro 3D spheroid sprouting assay is a robust and physiologically relevant model to study angiogenesis and to screen for potential pro- or anti-angiogenic compounds. This application note provides a detailed protocol for utilizing **JP-153**, a novel small molecule inhibitor, in a 3D spheroid sprouting assay. **JP-153** targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex, a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling, to inhibit angiogenesis.[1]

## Mechanism of Action: JP-153

**JP-153** is a small molecule designed to disrupt the protein-protein interactions within the Src-FAK-Paxillin signaling cascade.[1] Upon stimulation by VEGF, the VEGF receptor (VEGFR) activates Src and FAK. This leads to the phosphorylation of the adaptor protein Paxillin, a crucial step for the downstream signaling that promotes endothelial cell migration and proliferation, hallmarks of angiogenesis. **JP-153** specifically inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118), thereby blocking the subsequent activation of Akt (S473) and ultimately reducing endothelial cell migration and proliferation.[1]

## Signaling Pathway Diagram



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Caption: **JP-153** inhibits VEGF-induced angiogenesis by blocking Paxillin phosphorylation.

## Experimental Protocols

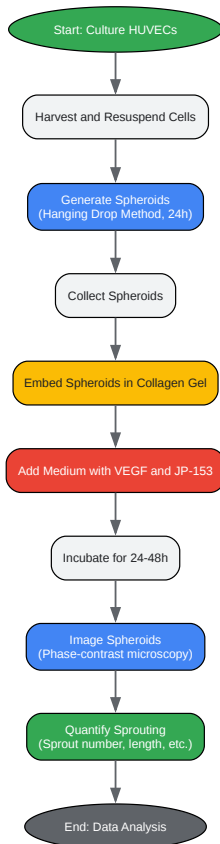
This section provides a detailed methodology for conducting a 3D spheroid sprouting assay to evaluate the anti-angiogenic effects of **JP-153**.

## Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)

- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Methylcellulose stock solution (e.g., 1.2% in basal medium)
- Rat tail collagen, type I
- 10x M199 medium
- 1 N NaOH
- Recombinant human VEGF-A (VEGF-165)
- **JP-153** (stock solution in DMSO)
- 24-well tissue culture plates
- Petri dishes (non-adherent)

## Experimental Workflow Diagram



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Caption: Workflow for the 3D spheroid sprouting assay with **JP-153**.

## Step-by-Step Protocol

- HUVEC Culture: Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO<sub>2</sub>. Cells should be used at passages 3-6.

- Spheroid Formation (Hanging Drop Method):
  - Harvest HUVECs using Trypsin-EDTA and resuspend in EGM-2 medium containing 20% methylcellulose to a final concentration of  $2.5 \times 10^4$  cells/mL.
  - Dispense 20  $\mu$ L drops of the cell suspension onto the lid of a non-adherent petri dish.
  - Invert the lid and place it over the bottom of the petri dish containing sterile PBS to maintain humidity.
  - Incubate for 24 hours to allow for the formation of single spheroids in each drop.
- Embedding Spheroids in Collagen Gel:
  - On ice, prepare the collagen gel solution by mixing 8 parts of rat tail collagen, 1 part of 10x M199 medium, and neutralizing with 1 N NaOH to a pH of 7.4.
  - Gently harvest the spheroids from the hanging drops by washing them with PBS.
  - Centrifuge the spheroids at 200 x g for 5 minutes and carefully remove the supernatant.
  - Resuspend the spheroid pellet in the prepared collagen solution.
  - Pipette 100  $\mu$ L of the spheroid-collagen mixture into each well of a pre-warmed 24-well plate.
  - Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
- Treatment with **JP-153**:
  - Prepare EGM-2 medium containing 2% FBS and the desired final concentration of VEGF (e.g., 25 ng/mL) to induce sprouting.
  - Prepare serial dilutions of **JP-153** in the VEGF-containing medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01  $\mu$ M to 10  $\mu$ M. A vehicle control (DMSO) should be included.

- Carefully add 500 µL of the treatment medium to each well on top of the polymerized collagen gel.
- Incubation and Imaging:
  - Incubate the plate for 24 to 48 hours at 37°C and 5% CO<sub>2</sub>.
  - After the incubation period, capture images of the spheroids using a phase-contrast microscope at 10x magnification. For each condition, capture images of at least 10 representative spheroids.
- Quantification of Sprouting:
  - Analyze the captured images using image analysis software (e.g., ImageJ/Fiji).
  - Quantify the following parameters for each spheroid:
    - Number of sprouts: Count the number of primary sprouts originating from the spheroid body.
    - Cumulative sprout length: Measure the length of all sprouts from their origin at the spheroid surface to their tip and sum the lengths.
    - Average sprout length: Divide the cumulative sprout length by the number of sprouts.

## Data Presentation

The following tables present representative quantitative data from a 3D spheroid sprouting assay evaluating the effect of **JP-153** on VEGF-induced sprouting of HUVEC spheroids.

Table 1: Effect of **JP-153** on the Number of Sprouts per Spheroid

| Treatment Condition | JP-153 Concentration ( $\mu\text{M}$ ) | Mean Number of Sprouts $\pm$ SD | % Inhibition |
|---------------------|--|---------------------------------|--------------|
| Untreated Control   | 0                                      | $2.1 \pm 0.8$                   | -            |
| VEGF (25 ng/mL)     | 0                                      | $15.4 \pm 2.1$                  | 0%           |
| VEGF + JP-153       | 0.01                                   | $13.8 \pm 1.9$                  | 10.4%        |
| VEGF + JP-153       | 0.1                                    | $9.5 \pm 1.5$                   | 38.3%        |
| VEGF + JP-153       | 1                                      | $4.2 \pm 1.1$                   | 72.7%        |
| VEGF + JP-153       | 10                                     | $2.5 \pm 0.9$                   | 83.8%        |

Table 2: Effect of **JP-153** on the Cumulative Sprout Length per Spheroid

| Treatment Condition | JP-153 Concentration ( $\mu\text{M}$ ) | Mean Cumulative Sprout Length ( $\mu\text{m}$ ) $\pm$ SD | % Inhibition |
|---------------------|--|--|--------------|
| Untreated Control   | 0                                      | $150.3 \pm 45.2$   | -            |
| VEGF (25 ng/mL)     | 0                                      | $1280.5 \pm 150.7$                                       | 0%           |
| VEGF + JP-153       | 0.01                                   | $1125.8 \pm 135.4$                                       | 12.1%        |
| VEGF + JP-153       | 0.1                                    | $690.2 \pm 98.6$   | 46.1%        |
| VEGF + JP-153       | 1                                      | $255.6 \pm 60.3$   | 80.0%        |
| VEGF + JP-153       | 10                                     | $165.1 \pm 51.9$   | 87.1%        |

## Conclusion

The 3D spheroid sprouting assay is a powerful tool to assess the anti-angiogenic potential of compounds like **JP-153**. By targeting the Src-FAK-Paxillin signaling pathway, **JP-153** effectively inhibits VEGF-induced endothelial cell sprouting in a dose-dependent manner. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers investigating novel anti-angiogenic therapies.

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## References

- 1. Novel Small Molecule JP-153 Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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